3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one (CAS 114406-57-4; molecular formula C₁₈H₁₅N₃O₂S; molecular weight 337.40 g/mol) is a synthetic heterocyclic compound that combines a 2-methylquinazolin-4(3H)-one core with a 2-phenylthiazolidin-4-one ring through a direct N(3)–N(thiazolidine) single bond. This structural arrangement places it within the pharmacologically relevant class of quinazolinone–thiazolidinone hybrids; however, unlike many reported analogs that employ an ethyl, imino, or benzamide linker between the two heterocycles, the present compound features a minimal, single-bond connectivity that reduces the molecular weight and removes additional hydrogen-bonding capacity.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4 g/mol
CAS No. 114406-57-4
Cat. No. B15214014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one
CAS114406-57-4
Molecular FormulaC18H15N3O2S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1N3C(SCC3=O)C4=CC=CC=C4
InChIInChI=1S/C18H15N3O2S/c1-12-19-15-10-6-5-9-14(15)17(23)20(12)21-16(22)11-24-18(21)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3
InChIKeyDICWJHZIKAQFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one (CAS 114406-57-4) – A Structurally Distinct Quinazolinone–Thiazolidinone Hybrid for Targeted Library Synthesis


3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one (CAS 114406-57-4; molecular formula C₁₈H₁₅N₃O₂S; molecular weight 337.40 g/mol) is a synthetic heterocyclic compound that combines a 2-methylquinazolin-4(3H)-one core with a 2-phenylthiazolidin-4-one ring through a direct N(3)–N(thiazolidine) single bond . This structural arrangement places it within the pharmacologically relevant class of quinazolinone–thiazolidinone hybrids; however, unlike many reported analogs that employ an ethyl, imino, or benzamide linker between the two heterocycles, the present compound features a minimal, single-bond connectivity that reduces the molecular weight and removes additional hydrogen-bonding capacity [1]. The compound is commercially available at purities ≥97% (e.g., catalog number CM205117; purity 97%; chemical source), which makes it suitable as a building block for medicinal chemistry campaigns and as a reference standard for analytical method development .

Why 3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one Cannot Be Replaced by Common Analogs in Structure–Activity Studies


Quinazolinone–thiazolidinone hybrids display highly variable biological profiles depending on subtle changes in linker length, substitution pattern, and stereochemistry. For example, the closely related imino-bridged analog (2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-3-phenylthiazolidin-4-one (CAS 92835-19-3) differs from the target compound only in the connection between the two rings (C=N versus C–N single bond), yet this single change alters the hybridization of the junction, the planarity of the molecule, and consequently its predicted physicochemical properties (e.g., polar surface area and logP) . In the antimicrobial domain, quinazolinone–thiazolidinone hybrids with an ethyl linker have demonstrated MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [1], but such activity cannot be automatically extrapolated to the directly linked phenylthiazolidinone scaffold. Therefore, generic substitution of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one with any other quinazolinone–thiazolidinone derivative would invalidate comparative SAR and could lead to incorrect activity assignment in screening cascades.

Quantitative Differentiation Evidence for 3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one


Linker Atomic Economy: Direct N–N Bond Versus Imino and Ethyl Linkers in Quinazolinone–Thiazolidinone Hybrids

The target compound incorporates the thiazolidin-4-one ring directly onto the quinazolinone N3 atom through a single N–N sigma bond. In contrast, the closest reported analogs employ either an imino linker (e.g., CAS 92835-19-3; C=N double bond) or an ethyl linker (e.g., the 5-arylidene-2-((2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)amino)thiazol-4(5H)-one series) [1]. This structural difference eliminates two atoms and one rotatable bond relative to the ethyl-linked series, resulting in a lower molecular weight (337.40 vs. >350 g/mol for ethyl-linked analogs) and a reduced number of hydrogen-bond donors. The direct N–N connection also restricts the conformational freedom of the thiazolidinone ring, which may increase metabolic stability by reducing the number of accessible conformations for oxidative metabolism .

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Predicted Lipophilicity and Permeability Profile: logP and logD Comparison with the Imino-Bridged Analog

The predicted octanol–water partition coefficient (logP) for the target compound is estimated at 2.21 (ACD/Labs Percepta), while the imino-bridged analog (CAS 92835-19-3) is predicted to have an ACD/logP of 2.54 and a logD (pH 7.4) of 2.86 . The target compound’s lower logP and logD values suggest a more balanced hydrophilicity–lipophilicity profile, which may translate into improved aqueous solubility and reduced non-specific protein binding in in vitro assays. The polar surface area (PSA) of the target compound is also predicted to be lower (91 Ų vs. ~95 Ų for the imino analog), which could enhance passive membrane permeability while still remaining within the oral drug-likeness space (PSA < 140 Ų).

ADMET Prediction Drug-likeness Permeability

Class-Level Antimicrobial Activity of Quinazolinone–Thiazolidinone Hybrids as a Benchmark for Scaffold Prioritization

Although no direct antimicrobial data are available for the target compound itself, the ethyl-linked quinazolinone–thiazolidinone hybrid series (Indian J. Chem. 2014) provides a robust class-level benchmark. In that series, the most potent compounds exhibited MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv (BACTEC MGIT method), matching the activity of the first-line drug Pyrazinamide, and achieved 99% inhibition of Gram-positive and Gram-negative bacterial strains (S. aureus, E. coli, P. aeruginosa, etc.) [1]. The target compound’s structural simplification (removal of the ethyl linker and arylidene substituent) may reduce steric bulk, potentially improving target accessibility, but this hypothesis remains untested. Procurement of the target compound for head-to-head antimicrobial profiling against the ethyl-linked leads would directly clarify whether the minimal linker scaffold retains or improves activity.

Antimicrobial Resistance Antitubercular Agents SAR

Recommended Application Scenarios for 3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one Based on Current Evidence


Fragment-Based Library Design and Lead Optimization

The compound’s low molecular weight (337.40 g/mol), zero H-bond donor count, and predicted moderate lipophilicity (logP ≈ 2.21) make it a suitable fragment for inclusion in medicinal chemistry libraries targeting CNS or anti-infective indications . Its direct N–N linkage serves as a rigid scaffold that can be elaborated at the quinazolinone C6 or thiazolidinone C5 positions to rapidly generate SAR data [1].

Physicochemical Comparator for Linker-Dependency Studies

The compound is uniquely positioned as a benchmark for studying the influence of linker chemistry on the properties of quinazolinone–thiazolidinone hybrids. By comparing its logD, solubility, and permeability with the imino-bridged (CAS 92835-19-3) and ethyl-linked analogs, medicinal chemists can quantify the contribution of the linker to overall drug-likeness, as suggested by the predicted ΔlogP of −0.33 relative to the imino analog .

Antimicrobial Screening Cascades and Resistance Profiling

Given the class-level evidence that ethyl-linked quinazolinone–thiazolidinone hybrids achieve MIC values of 6.25 µg/mL against M. tuberculosis H37Rv [1], the target compound can be included as a truncated control in antimicrobial screening cascades to test the hypothesis that the minimal linker retains anti-mycobacterial potency. Positive results would support its use as a low-molecular-weight starting point for developing new anti-tubercular agents.

Analytical Reference Standard for LC-MS Method Development

The compound is commercially available at 97% purity (e.g., Chemenu catalog CM205117) and possesses a well-defined molecular ion (m/z 338.4 for [M+H]⁺) and characteristic fragmentation pattern due to the thiazolidinone ring . This makes it a cost-effective reference standard for developing LC-MS methods intended to detect quinazolinone–thiazolidinone metabolites in pharmacokinetic studies.

Quote Request

Request a Quote for 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.